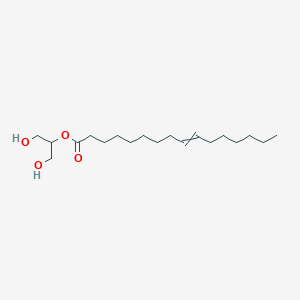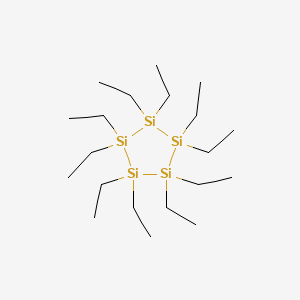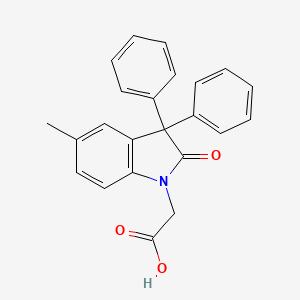
1H-Indole-1-acetic acid, 2,3-dihydro-3,3-diphenyl-5-methyl-2-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole-1-acetic acid, 2,3-dihydro-3,3-diphenyl-5-methyl-2-oxo- is a complex organic compound belonging to the indole family. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry. This particular compound features a unique structure that includes an indole ring fused with an acetic acid moiety, along with additional phenyl and methyl groups.
Méthodes De Préparation
The synthesis of 1H-Indole-1-acetic acid, 2,3-dihydro-3,3-diphenyl-5-methyl-2-oxo- can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form the indole core . The reaction typically requires refluxing in acetic acid or hydrochloric acid.
For industrial production, the process may involve optimizing reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
1H-Indole-1-acetic acid, 2,3-dihydro-3,3-diphenyl-5-methyl-2-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Reagents such as halogens, nitrating agents, or sulfonating agents can introduce new functional groups into the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
1H-Indole-1-acetic acid, 2,3-dihydro-3,3-diphenyl-5-methyl-2-oxo- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: Research focuses on its potential therapeutic applications, including its role as a lead compound in drug discovery.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1H-Indole-1-acetic acid, 2,3-dihydro-3,3-diphenyl-5-methyl-2-oxo- involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or bind to receptors that regulate inflammation.
Comparaison Avec Des Composés Similaires
Similar compounds to 1H-Indole-1-acetic acid, 2,3-dihydro-3,3-diphenyl-5-methyl-2-oxo- include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
The uniqueness of 1H-Indole-1-acetic acid, 2,3-dihydro-3,3-diphenyl-5-methyl-2-oxo- lies in its specific structural modifications, which confer distinct biological activities and chemical reactivity.
Propriétés
Numéro CAS |
72935-73-0 |
|---|---|
Formule moléculaire |
C23H19NO3 |
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
2-(5-methyl-2-oxo-3,3-diphenylindol-1-yl)acetic acid |
InChI |
InChI=1S/C23H19NO3/c1-16-12-13-20-19(14-16)23(17-8-4-2-5-9-17,18-10-6-3-7-11-18)22(27)24(20)15-21(25)26/h2-14H,15H2,1H3,(H,25,26) |
Clé InChI |
VRLSINZWMVEPRK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N(C(=O)C2(C3=CC=CC=C3)C4=CC=CC=C4)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



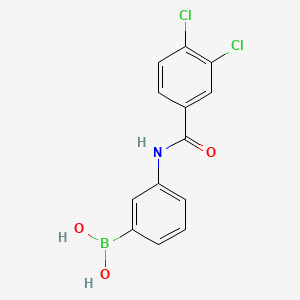
![2-Ethyl-2-[methyl(phenyl)sulfamoyl]butanoic acid](/img/structure/B14454742.png)

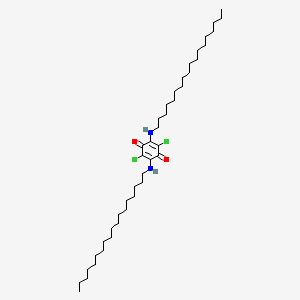
![3-Methyl-10-nitro[1,2,4,5]tetrazino[6,1-a]isoindol-6(4H)-one](/img/structure/B14454748.png)
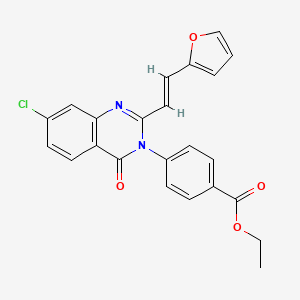
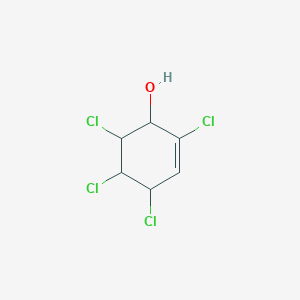
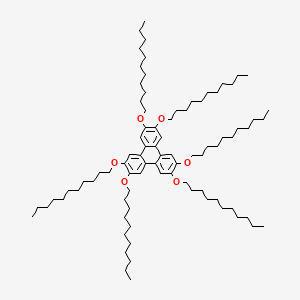
![N-Methyl-4-(3-methyl-3H-naphtho[1,2-d]imidazol-2-yl)aniline](/img/structure/B14454768.png)
methanone](/img/structure/B14454769.png)

